Sarafotoxin 6c
Übersicht
Beschreibung
Sarafotoxin 6c is a peptide from the venom of the snake Atractaspis engaddensis, known for its vasoconstrictor properties, similar to endothelins but with distinctive features regarding receptor affinity and biological effects. It's particularly noted for its selective agonism towards endothelin-B receptors, implicating significant roles in cardiovascular function and offering potential insights into receptor subtype functionalities (Williams et al., 1991).
Synthesis Analysis
Synthetic approaches to Sarafotoxin 6c have focused on mimicking its natural structure, emphasizing the correct formation of disulfide bridges critical for its bioactivity. Techniques involving Fmoc chemistry methodology have facilitated the synthesis of Sarafotoxin 6c with high purity and yield, demonstrating the feasibility of synthesizing biologically active peptides in vitro (Langlois et al., 2000).
Molecular Structure Analysis
Sarafotoxin 6c shares structural similarities with endothelins, featuring a compact peptide chain with multiple disulfide bonds. These structural aspects are crucial for its interaction with endothelin receptors, with specific amino acid residues contributing significantly to receptor binding specificity and activity. Studies on chimera peptides of Sarafotoxins S6b and S6c have provided insights into the structure-activity relationships, highlighting the role of specific substitutions in modulating receptor affinity and biological effects (Takasaki et al., 1991).
Chemical Reactions and Properties
Research on Sarafotoxin 6c's chemical properties has elucidated its interaction dynamics with endothelin receptors, revealing how minor modifications in its structure can significantly affect its biological functions. For instance, alterations in key amino acids have been shown to impact its ability to displace bound endothelin, thereby influencing its vasoconstrictive capabilities and receptor selectivity (Nayler et al., 1989).
Physical Properties Analysis
The physical properties of Sarafotoxin 6c, including its stability, solubility, and conformation in aqueous solutions, are critical for its biological activity and interaction with receptors. NMR studies have provided valuable insights into its solution structure, offering a basis for understanding its interaction mechanisms at the molecular level (Mills et al., 1991).
Chemical Properties Analysis
The chemical characteristics of Sarafotoxin 6c, such as its reactivity and interactions with biological molecules, underpin its potent vasoconstrictor effects and receptor specificity. Detailed analyses have shown how specific structural elements of Sarafotoxin 6c interact with endothelin receptors, shedding light on the molecular basis of its selectivity and potency (Heyl et al., 1993).
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
Sarafotoxin 6c is known to be a selective ETB endothelin receptor agonist . It has been used in cardiovascular research, particularly in studies related to blood pressure and coronary occlusion .
Method of Application
Sarafotoxin 6c is administered to cause a transient fall in mean arterial blood pressure (MABP) prior to occlusion and attenuate the fall in MABP induced by coronary occlusion .
Results
The administration of Sarafotoxin 6c can cause a transient fall in MABP prior to occlusion and attenuate the fall in MABP induced by coronary occlusion .
Cardioprotection and Antiarrhythmic Activity
Sarafotoxin 6c has been used in research related to cardioprotection and antiarrhythmic activity .
Method of Application
In a study, Sarafotoxin 6c was administered prior to coronary occlusion in anesthetized adult male rabbits. The rabbits were subjected to 30 minutes of occlusion of the left coronary artery followed by 120 minutes of reperfusion .
Results
Pretreatment with Sarafotoxin 6c (0.24 nmol/kg, i.v.) prior to the period of coronary occlusion offered significant infarct size reduction (19.1 ± 2.0% versus 39.7 ± 3.7% in the saline control group; P < 0.01) and antiarrhythmic effects . Sarafotoxin 6c treatment significantly attenuated the incidence of life-threatening arrhythmias like sustained VT (13 versus 100% in the saline control group; P < 0.005) and other arrhythmias (25 versus 100% in the saline control group; P < 0.005), and increased the number of surviving animals without arrhythmias .
Vasoconstriction Research
Sarafotoxin 6c has been used in research related to vasoconstriction .
Method of Application
In studies involving mice and rats, Sarafotoxin 6c is administered to cause a rapid and marked vasoconstriction of the coronary vessels .
Results
The administration of Sarafotoxin 6c can cause a rapid and marked vasoconstriction of the coronary vessels .
Cardiac Research
Sarafotoxin 6c has been used in cardiac research, particularly in studies related to atrioventricular block and positive inotropic effect .
Method of Application
In studies involving mice and rats, Sarafotoxin 6c is administered to cause a severe atrioventricular block and a slower but very strong positive inotropic effect .
Results
The administration of Sarafotoxin 6c can cause a severe atrioventricular block and a slower but very strong positive inotropic effect .
Cancer Research
Sarafotoxin 6c has been used in cancer research .
Results
Nitric Oxide Release
Sarafotoxin 6c has been used in research related to nitric oxide release .
Method of Application
In studies, Sarafotoxin 6c is administered to evoke nitric oxide release .
Results
The administration of Sarafotoxin 6c can evoke nitric oxide release . This has implications for various physiological processes, as nitric oxide plays a crucial role in vasodilation, neurotransmission, and immune response.
Zukünftige Richtungen
Sarafotoxin 6c is largely used as a standard compound in pharmacological studies related to ETB-receptors . The development of an improved peptide synthesis procedure suggests that there is ongoing research in this area . The cardioprotective effects of Sarafotoxin 6c also suggest potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPHPKVWHQLBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H147N27O37S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337135 | |
Record name | Sarafotoxin S 6c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2515.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sarafotoxin S6c | |
CAS RN |
121695-87-2 | |
Record name | Sarafotoxin S 6c | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121695872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarafotoxin S 6c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121695-87-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.